molecular formula C7H6N2O4 B112838 4-Amino-2-nitrobenzoic acid CAS No. 610-36-6

4-Amino-2-nitrobenzoic acid

Cat. No. B112838
Key on ui cas rn: 610-36-6
M. Wt: 182.13 g/mol
InChI Key: SAJYSJVBNGUWJK-UHFFFAOYSA-N
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Patent
US07420083B2

Procedure details

To a stirred suspension of 4-amino-2-nitrobenzoic acid (9.895 g, 54.326 mmol) in water (17 ml) was added concentrated H2SO4 (12 ml). The resulting homogenous solution was cooled in an ice bath and additional water (10 ml) added to aid stirring. Crushed ice (50 ml) was added followed by the drop-wise addition of NaNO2 (4.124 g, 59.759 mmol) in water (9 ml). The temperature was kept below 5° C. during the addition and then stirred for 1.25 h at 0° C. The reaction mixture was quenched by adding urea (6 g), stirred for 10 minutes at 0° C., filtered and the filtrate added drop-wise into a boiling solution of concentrated H2SO4 (39 ml) and water (27 ml). After the addition, the entire mixture was refluxed for 3 hours then cooled. The reaction mixture was extracted with ethyl acetate (6×50 ml) and the combined organics washed with brine, filtered and concentrated to a small volume which was then purified by flash chromatography on silica. The first column was eluted with ethyl acetate and 20% MeOH/EtOAc. The second column was eluted with 10% MeOH/CHCl3 and the third column was eluted with 60% EtOAc/Hexane. The purification process gave 4-hydroxy-2-nitrobenzoic acid (5.331 g, 29.112 mmol, 54%) as an orange solid, dec. 232-236° C. 1H NMR (DMSO-d6) δ 7.05 (dd, 1H), 7.15 (s, 1H), 7.78 (d, 1H) 11.10 (s, 1H), 13.38 (s, 1H); mass spectrum [ES(−)], m/z 182 (M−H)−.
Quantity
9.895 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.124 g
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.[OH:14]S(O)(=O)=O.N([O-])=O.[Na+]>O>[OH:14][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.895 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
ice
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
Quantity
4.124 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to aid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting homogenous solution was cooled in an ice bath
ADDITION
Type
ADDITION
Details
The temperature was kept below 5° C. during the addition
STIRRING
Type
STIRRING
Details
stirred for 1.25 h at 0° C
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding urea (6 g)
STIRRING
Type
STIRRING
Details
stirred for 10 minutes at 0° C.
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate added drop-wise into a boiling solution of concentrated H2SO4 (39 ml) and water (27 ml)
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the entire mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (6×50 ml)
WASH
Type
WASH
Details
the combined organics washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume which
CUSTOM
Type
CUSTOM
Details
was then purified by flash chromatography on silica
WASH
Type
WASH
Details
The first column was eluted with ethyl acetate and 20% MeOH/EtOAc
WASH
Type
WASH
Details
The second column was eluted with 10% MeOH/CHCl3
WASH
Type
WASH
Details
the third column was eluted with 60% EtOAc/Hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.112 mmol
AMOUNT: MASS 5.331 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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